N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
Description
BenchChem offers high-quality N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H23NO3Si |
|---|---|
Molecular Weight |
269.41 g/mol |
IUPAC Name |
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline |
InChI |
InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3 |
InChI Key |
VELDVSSSOKBHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline in Organic Solvents: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline, a specialized organosilicon compound. While specific experimental data for this molecule is not widely available in published literature, this document outlines a robust scientific approach for its determination. By leveraging established methodologies for solubility testing and analytical quantification, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in authoritative standards, and adaptable to the specific needs of the laboratory.
Introduction: Understanding the Molecule
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is a complex molecule featuring three key structural components: an aniline core, a diethoxy(methyl)silyl group, and an ethyl ether linkage. The solubility of this compound is governed by the interplay of these components.
-
Aniline Moiety : The aniline portion, with its phenyl ring, imparts a degree of non-polar character, suggesting solubility in aromatic and other non-polar organic solvents.[1][2] The amino group, however, introduces polarity and the capacity for hydrogen bonding.[1]
-
Diethoxy(methyl)silyl Moiety : The diethoxy(methyl)silyl group significantly influences the molecule's behavior. Organosilicon compounds of this nature often exhibit solubility in a range of organic solvents.[3][4] A critical consideration is the potential for hydrolysis of the ethoxy-silicon bonds in the presence of moisture, which would decompose the molecule and affect solubility measurements.[5]
-
Ethyl Ether Linkage : The ether group adds to the overall polarity of the molecule and can participate in hydrogen bonding as an acceptor.
Based on these structural features, N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is predicted to be soluble in a variety of polar aprotic and non-polar organic solvents, with limited solubility in highly polar protic solvents, and likely reactive instability in aqueous or protic media.
Experimental Methodology for Solubility Determination
The determination of solubility is a critical step in the characterization of any new chemical entity. The following protocol is based on the widely accepted "flask method," suitable for a broad range of solubilities and recommended by the Organisation for Economic Co-operation and Development (OECD).[6]
Materials
-
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
Selection of Organic Solvents
A diverse panel of organic solvents should be selected to represent a range of polarities and chemical functionalities. This will provide a comprehensive understanding of the compound's solubility profile.
| Solvent Class | Solvent | Rationale |
| Non-Polar | Hexane | Represents aliphatic hydrocarbon environments. |
| Toluene | Represents aromatic hydrocarbon environments. | |
| Polar Aprotic | Dichloromethane (DCM) | A common solvent for organic synthesis and extraction. |
| Tetrahydrofuran (THF) | A polar ether capable of solvating a wide range of compounds. | |
| Acetonitrile (ACN) | A polar solvent with a strong dipole moment, common in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong solvating power. | |
| Polar Protic | Ethanol | A common polar protic solvent capable of hydrogen bonding. |
| Methanol | A more polar protic solvent than ethanol. |
Step-by-Step Experimental Protocol
This protocol is designed to achieve equilibrium and ensure accurate and reproducible results.[7][8]
-
Preparation : Add an excess amount of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline to a pre-weighed glass vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Solvent Addition : Add a known volume of the selected organic solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that undissolved solid remains.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the same temperature to expedite phase separation.
-
Sample Collection : Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean, pre-weighed vial.
-
Quantification : Accurately determine the concentration of the dissolved N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline in the filtered aliquot using a validated analytical method as described in Section 3.
Caption: Experimental workflow for solubility determination.
Analytical Quantification Methods
Accurate quantification of the dissolved analyte is paramount. Due to the compound's structure, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] The silyl group in the target molecule suggests sufficient volatility for GC analysis.[10][11]
-
Principle : The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
-
Sample Preparation : The filtered supernatant from the solubility experiment may need to be diluted with the same solvent to fall within the linear range of the instrument.
-
Instrumentation : A standard GC-MS system with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Method Development :
-
Injector Temperature : Set to ensure complete vaporization without thermal degradation (e.g., 250-280 °C).
-
Oven Program : Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure good separation and elution of the analyte.
-
Mass Spectrometer : Operate in full scan mode to identify the compound and its characteristic fragments. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.
-
-
Quantification : Create a calibration curve using standard solutions of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline of known concentrations in the same solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.[12][13] The aniline chromophore in the target molecule makes it suitable for UV detection.[14]
-
Principle : The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.
-
Sample Preparation : As with GC-MS, the filtered supernatant may require dilution.
-
Instrumentation : A standard HPLC system with a UV detector is appropriate.
-
Method Development :
-
Column Selection : A reverse-phase column (e.g., C18 or C8) is a good starting point.
-
Mobile Phase : A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used for reverse-phase chromatography. The presence of the silyl group may necessitate the use of non-aqueous reverse-phase chromatography to prevent on-column hydrolysis.
-
Detection : The UV detector should be set to a wavelength where the aniline moiety has maximum absorbance (typically around 254 nm or 280 nm).
-
-
Quantification : A calibration curve is generated by injecting standard solutions of known concentrations.
Caption: Workflow for analytical quantification.
Data Presentation
The results of the solubility study should be presented in a clear and concise manner. A table summarizing the solubility in each solvent is recommended for easy comparison.
| Solvent | Polarity Index | Solubility (g/L) at 25 °C | Classification |
| Hexane | 0.1 | Experimental Value | e.g., Sparingly soluble |
| Toluene | 2.4 | Experimental Value | e.g., Soluble |
| Dichloromethane | 3.1 | Experimental Value | e.g., Freely soluble |
| Tetrahydrofuran | 4.0 | Experimental Value | e.g., Freely soluble |
| Acetonitrile | 5.8 | Experimental Value | e.g., Soluble |
| Ethanol | 4.3 | Experimental Value | e.g., Sparingly soluble |
| Methanol | 5.1 | Experimental Value | e.g., Slightly soluble |
| Dimethyl Sulfoxide | 7.2 | Experimental Value | e.g., Very soluble |
Solubility classifications can be based on standard pharmacopeial definitions.
Conclusion
This technical guide provides a scientifically rigorous framework for determining the solubility profile of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline in a range of organic solvents. By following the detailed experimental and analytical protocols, researchers can generate reliable and reproducible data that is essential for the effective use of this compound in research and development. The principles and methodologies outlined here are grounded in established scientific practices and offer a clear path to understanding the physicochemical properties of this novel molecule.
References
-
Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
-
Diethoxymethylsilane. (2024, April 10). ChemBK. Retrieved from [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). PMC. Retrieved from [Link]
-
Diethoxydimethylsilane | C6H16O2Si | CID 62322. (n.d.). PubChem. Retrieved from [Link]
-
Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. (2024, November 12). ACS Publications. Retrieved from [Link]
-
New selective method for quantification of organosilanol groups in silicone pre-elastomers. (2002, July 15). PubMed. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Quantitative Determination of Silicon in Organosilicon Compounds Using Low-Temperature RF-Discharge Oxygen Plasma. (2006, December 6). Taylor & Francis Online. Retrieved from [Link]
-
Solubility experiments of aniline tetramer in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010, October 27). Taylor & Francis Online. Retrieved from [Link]
-
OECD GUIDELINES FOR TESTING CHEMICALS. (2009, September 7). Pure. Retrieved from [Link]
-
GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]
-
Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). EPA. Retrieved from [Link]
-
Determination of Silicon in Organosilicon Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Organosilicon Chemistry. (n.d.). Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (n.d.). EPP Ltd. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). Retrieved from [Link]
-
Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Retrieved from [Link]
-
Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of the N,N‐bis(silylenyl)aniline 1. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. (n.d.). SciSpace. Retrieved from [Link]
-
Salicylideneaniline | C13H11NO | CID 136621. (n.d.). PubChem. Retrieved from [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. Diethoxymethylsilane | 2031-62-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. filab.fr [filab.fr]
- 7. materialneutral.info [materialneutral.info]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline: Synthesis, Properties, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to N-Silylated Anilines
N-silylated anilines are a class of organosilicon compounds where a silyl group is covalently bonded to the nitrogen atom of an aniline molecule. This modification significantly alters the chemical and physical properties of the parent aniline, often enhancing its solubility in organic solvents, increasing its thermal stability, and modulating its reactivity.[1][2] The silicon-nitrogen (Si-N) bond is a key feature, offering a unique combination of stability and reactivity that makes these compounds valuable intermediates in organic synthesis.[3][4] The facile hydrolytic cleavage of the Si-N bond allows for the convenient deprotection to reveal the free amine, a property extensively utilized in multi-step synthetic sequences.[1][4]
The specific compound of interest, N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline, presents a more complex structure, incorporating both a silylated oxygen and a nitrogen atom within the same molecule. This bifunctionality suggests potential applications as a versatile building block, a linker in more complex molecular architectures, or as a surface modification agent.
Proposed Synthesis and Mechanism
A plausible synthetic pathway for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves a two-step process, starting from readily available commercial reagents. The proposed route leverages the well-established reactivity of anilines and the principles of dehydrogenative silylation.
Step 1: Synthesis of N-(2-Hydroxyethyl)aniline
The precursor, N-(2-hydroxyethyl)aniline, can be synthesized through the reaction of aniline with 2-chloroethanol. This is a standard nucleophilic substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbon of 2-chloroethanol.
Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)aniline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and 2-chloroethanol (1.1 eq).
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield N-(2-hydroxyethyl)aniline.
Step 2: Dehydrogenative Silylation of N-(2-Hydroxyethyl)aniline
The final step involves the silylation of the hydroxyl group of N-(2-hydroxyethyl)aniline with diethoxymethylsilane. This reaction is a dehydrogenative coupling, where the Si-H bond of the silane reacts with the O-H bond of the alcohol, releasing hydrogen gas as a byproduct.[5] This method is often preferred due to its atom economy.[4] The reaction is typically catalyzed by a transition metal complex, such as those based on ruthenium or palladium, or by a strong Lewis acid like tris(pentafluorophenyl)boron.[5]
Experimental Protocol: Synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve N-(2-hydroxyethyl)aniline (1.0 eq) in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Add the catalyst (e.g., 0.1-1 mol% of a suitable ruthenium catalyst).
-
Slowly add diethoxymethylsilane (1.0-1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for the evolution of hydrogen gas.
-
Follow the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, the catalyst can be removed by filtration through a pad of silica gel or celite.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation, taking care to avoid moisture.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties and Characterization
The physicochemical properties of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline can be inferred from its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of aniline derivatives and alkoxysilanes.[6] |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane). Insoluble in water. | The presence of the silyl and ethyl groups increases lipophilicity.[1] |
| Boiling Point | High boiling point, likely distillable under vacuum. | The molecular weight is significantly higher than the starting materials. |
| Stability | Moisture-sensitive. The Si-O-C and Si-N bonds are susceptible to hydrolysis. | Alkoxysilanes and N-silylamines are known to react with water. |
Analytical Characterization
A suite of analytical techniques would be necessary to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethyl group, the methyl protons on the silicon atom, and the ethoxy groups. The chemical shifts will be influenced by the neighboring heteroatoms.
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule would be observed.[4]
-
²⁹Si NMR: A signal in the characteristic region for tetracoordinate silicon would confirm the presence of the silyl group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) from the N-(2-hydroxyethyl)aniline starting material.
-
Presence of Si-O-C stretching bands (around 1080-1100 cm⁻¹).
-
Characteristic C-N and aromatic C-H stretching bands.
-
-
Mass Spectrometry (MS):
-
Determination of the molecular weight and fragmentation pattern to confirm the molecular formula and structure.
-
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is not available. Therefore, a conservative approach to safety is paramount, treating the compound as hazardous based on the properties of its precursors and related compounds.
Hazard Assessment
-
Aniline Moiety: Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They are suspected carcinogens and mutagens.[5][7][8]
-
Alkoxysilane Moiety: Alkoxysilanes are flammable and can release flammable alcohols (in this case, ethanol) upon hydrolysis. They can cause eye and skin irritation.[9]
-
Reactivity: The compound is moisture-sensitive and may react with water to release ethanol.
Recommended Safety Precautions
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from sources of ignition.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and oxidizing agents.
Diagram of Safety Precautions:
Caption: Key safety considerations for handling the compound.
Potential Applications in Research and Development
While the specific applications of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline are not documented, its structure suggests several areas of potential utility for researchers and drug development professionals:
-
Intermediate in Organic Synthesis: The silyl group can act as a protecting group for the hydroxyl function, which can be removed under specific conditions. The aniline nitrogen remains available for further functionalization.
-
Linker Molecule: The dual functionality could allow it to act as a linker to connect different molecular fragments in the synthesis of complex molecules.
-
Surface Modification: Organosilanes are widely used to modify the surfaces of materials like silica and glass to alter their properties (e.g., hydrophobicity, biocompatibility).[6] This compound could be used to introduce an aniline functionality onto a surface.
-
Precursor for Sila-drugs: The incorporation of silicon into drug molecules (sila-drugs) is an emerging area of medicinal chemistry, sometimes leading to improved pharmacokinetic or pharmacodynamic properties.
Conclusion
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is a specialized chemical for which detailed public information is scarce. However, by applying fundamental principles of organic and organosilicon chemistry, a comprehensive technical understanding can be developed. This guide provides a scientifically grounded framework for its synthesis, characterization, safe handling, and potential applications. Researchers and scientists working with this or similar compounds are advised to proceed with caution, adhering to rigorous safety protocols and employing thorough analytical characterization at each step.
References
- Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity.
- Request PDF. (n.d.).
- Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(13), 7468-7491.
- Thermo Fisher Scientific. (n.d.). Diethoxymethylsilane, 96%.
- National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem.
- Chemos GmbH & Co.KG. (n.d.).
- Fisher Scientific. (2015, March 19).
- Carl ROTH. (n.d.).
- University of California, Santa Barbara. (n.d.). Aniline.
- Yufeng. (2024, September 20).
- Britannica. (2026, January 7). Amine - Reactions, Synthesis, Properties.
- Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- Reddit. (2022, July 8). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove...
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
- Lazareva, N., et al. (n.d.). N,N-BIS(SILYLMETHYL)ANILINES: SYNTHESIS AND STRUCTURE. Semantic Scholar.
- JOCPR. (n.d.).
- Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
- Trost, B. M., & Ball, Z. (2006). Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Journal of the American Chemical Society, 128(1), 9-16.
- Dakenchem. (2025, April 2). Application Of Diethoxymethylsilane CAS No.
- YouTube. (2020, January 21). synthesis of anilines.
- European Patent Office. (1982, October 13).
- ResearchG
- Pearson. (n.d.). Silyl Ether Protecting Groups.
- Chem-Station International Edition. (2014, March 8). Silyl Protective Groups.
Sources
- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of structural factors on the physicochemical properties of functionalized polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 6. dakenchem.com [dakenchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. A10153.18 [thermofisher.com]
- 10. jocpr.com [jocpr.com]
Dual-Function Surface Engineering: A Technical Guide to the Reactivity of Aniline-Functionalized Silanes
Executive Summary
This guide provides a rigorous technical analysis of silane coupling agents containing an aniline moiety (aromatic amine). Unlike ubiquitous aliphatic aminosilanes (e.g., APTES), aniline-functionalized silanes offer unique electronic properties defined by
Part 1: Molecular Architecture & Electronic Properties
To master the reactivity of aniline silanes, one must first distinguish them from their aliphatic counterparts. The two primary classes discussed are:
-
p-Aminophenyltrimethoxysilane (p-APTMS): Silicon directly bonded to the aromatic ring (or via a short linker). Rigid, conjugated.
-
N-Phenyl-3-aminopropyltrimethoxysilane: Aniline linked via a flexible propyl spacer. Secondary amine behavior.[1][2]
Electronic Descriptors and Reactivity Implications
The aniline nitrogen lone pair is delocalized into the aromatic ring, drastically altering its nucleophilicity and basicity compared to alkyl amines.
| Property | Aniline Silane (Ar-NH₂) | Aliphatic Silane (APTES, R-NH₂) | Practical Implication |
| pKa (Conjugate Acid) | ~4.6 | ~10.5 | Aniline silanes do not self-catalyze silanol condensation effectively. External acid/base or heat is required. |
| Nucleophilicity | Moderate/Low | High | Slower reaction with activated esters (NHS); requires specific catalysts for Schiff base formation. |
| Redox Potential | Oxidizable (~0.8 V vs SHE) | Stable | Susceptible to oxidative polymerization (PANI formation) if exposed to oxidants. |
| Fluorescence | Yes (UV excitable) | No | Intrinsic label for surface coverage analysis. |
Part 2: The Anchor – Silanization Mechanism
The deposition of aniline silanes is kinetically distinct from APTES. Because the aniline group is a weak base, it cannot effectively deprotonate surface silanols (
The "Flip" Mechanism and Surface Coverage
While aliphatic amines often form hydrogen bonds with surface silanols (the "flip" mechanism) that can inhibit covalent bonding, aniline's lower basicity reduces this electrostatic interference. However, the lack of self-catalysis means thermal driving force is critical.
Key Mechanistic Insight: High-density grafting of p-APTMS requires pushing the equilibrium via water removal and high temperature (110°C–130°C), often in non-polar solvents like decane, to achieve coverage approaching the theoretical limit of ~4.5 µmol/m².[3]
Visualization: Silanization Pathway
The following diagram illustrates the deposition process, highlighting the critical curing step.
Caption: Kinetic pathway of aniline silane deposition. Note the critical role of thermal curing to drive condensation due to low basicity.
Part 3: The Functional Group – Aniline Reactivity
The aniline moiety is not just a "weaker amine"; it is a gateway to unique chemistries unavailable to aliphatic amines.
Pathway A: Diazotization (The "Click" Alternative)
This is the most powerful feature of aniline silanes. The surface-bound aniline can be converted into a diazonium salt (
-
Application: Immobilization of proteins (via tyrosine/histidine residues) or synthesis of pH-sensitive dyes directly on the surface.
-
Conditions: Aqueous acid (HCl),
, .
Pathway B: Oxidative Polymerization (Conductive Surfaces)
Aniline silanes act as "seeds" for the growth of Polyaniline (PANI). By exposing the modified surface to aniline monomer and an oxidant (Ammonium Persulfate), conductive PANI chains grow directly from the surface, covalently tethered.
Pathway C: Electrophilic Substitution
Unlike alkyl amines, the aromatic ring itself is reactive. The amine is ortho/para directing, allowing halogenation or nitration directly on the immobilized ring.
Visualization: Reactivity Divergence
Caption: Divergent synthetic pathways for aniline-modified surfaces. Pathway A is unique to aromatic amines.
Part 4: Experimental Protocols
These protocols are designed for p-aminophenyltrimethoxysilane . Adjust solvent volumes based on surface area.
Protocol 4.1: High-Density Surface Silanization
Objective: Maximize surface coverage (
-
Activation: Clean substrate with Piranha solution (
) for 30 min. Rinse with DI water and dry at 120°C for 2 hours. (Caution: Piranha is explosive with organics). -
Solvent Prep: Use Decane (anhydrous). While toluene is common, decane allows for higher process temperatures.
-
Reaction Mix: Prepare a 5% (v/v) solution of silane in decane. Add 3.3 molar equivalents of water relative to the silane (trace water promotes hydrolysis without bulk polymerization).
-
Reflux: Immerse substrate. Heat to 130°C (reflux) for 24 hours.
-
Washing: Rinse rigorously: Toluene
Ethanol Ethanol/Water (1:1) Ethanol. -
Curing (Critical): Bake substrate at 110°C for 1 hour . This locks the siloxane bond.
Protocol 4.2: Surface Diazotization & Azo Coupling
Objective: Verify reactivity or attach a phenol-containing ligand.
-
Diazotization:
-
Immerse the aniline-functionalized substrate in 1 M HCl at 0–4°C (ice bath).
-
Slowly add 0.1 M
(Sodium Nitrite) solution. -
Incubate for 30 minutes at 0°C. Note: The surface now contains unstable diazonium groups. Proceed immediately.
-
-
Coupling (The "Red" Test):
-
Prepare a solution of
-Naphthol (10 mM) in 0.1 M NaOH. -
Transfer the substrate from the acid bath directly to the naphthol solution.
-
Result: The surface should turn deep orange/red within seconds (formation of Para Red analogue).
-
Rinse with water and ethanol.[4]
-
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Low Surface Coverage | Incomplete condensation due to low basicity. | Increase reaction temperature to >110°C; ensure post-reaction curing step is not skipped. |
| Surface turns brown/black | Unwanted oxidation of aniline (PANI formation). | Degas solvents; store silane under Nitrogen/Argon; avoid light exposure during storage. |
| Failed Diazotization (No Color) | Diazonium salt decomposition. | Keep temperature strictly <5°C during Step 1. Ensure pH is <2. |
| Polymerization in solution | Excess water in solvent. | Use anhydrous solvents; add stoichiometric water only if controlled hydrolysis is calculated. |
References
-
Surface Functionalization Mechanism
-
Silanization of superficially porous silica particles with p-aminophenyltrimethoxysilane.[3]
- Source: ResearchGate / Journal of Chrom
-
-
Oxidative Polymerization on Surfaces
- Oxidative Graft Polymerization of Aniline on Modified Si(100) Surface.
- Source: Langmuir (ACS Public
-
Diazotization Protocols
- Diazotization of Aniline Deriv
-
Source: Progress in Color, Colorants and Coatings.[5]
-
pKa and Electronic Properties
- Predicting pKa Values of Para-Substituted Aniline Radical C
- Source: Molecules (MDPI).
Sources
An In-depth Technical Guide to the Synthesis, Properties, and Applications of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is a bifunctional organosilane that merges the chemical versatility of an aniline moiety with the unique reactivity of a diethoxy(methyl)silyl group. This technical guide provides a comprehensive overview of this compound, from its synthesis and structural characteristics to its diverse applications in organic synthesis and materials science. By offering insights into the causality behind experimental choices and detailing established protocols, this document serves as a vital resource for professionals seeking to leverage the potential of silylated aniline derivatives in their research and development endeavors.
Introduction: The Strategic Integration of Silicon in Aniline Chemistry
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, dyes, and polymers.[1][2] The strategic incorporation of silicon-containing functional groups onto the aniline scaffold introduces a new dimension of reactivity and functionality. The diethoxy(methyl)silyl group, in particular, imparts a unique set of properties, including the ability to form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation, making it a valuable component in materials science.
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline can be conceptualized as a molecule with two distinct reactive centers: the aniline nitrogen and the hydrolyzable diethoxysilyl group. This duality allows it to act as a versatile intermediate in organic synthesis and as a functional monomer or adhesion promoter in polymer and materials chemistry. This guide will explore the synthesis of this compound and delve into its key application areas, providing both theoretical understanding and practical, field-proven protocols.
Synthesis and Characterization
The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline can be logically approached through a two-step process, leveraging well-established organic and organosilicon reactions.
Synthesis Pathway
The most plausible synthetic route involves two key transformations:
-
Formation of an N-(1-hydroxyethyl)aniline intermediate: This is typically achieved through the condensation of aniline with acetaldehyde. This reaction forms a hemiaminal, which exists in equilibrium with the corresponding imine.[3][4]
-
Silylation of the hydroxyl group: The intermediate N-(1-hydroxyethyl)aniline is then reacted with a suitable silylating agent, such as diethoxy(methyl)silyl chloride, in the presence of a base to neutralize the HCl byproduct.
Figure 1: Proposed two-step synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of N-(1-hydroxyethyl)aniline
-
To a stirred solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C, slowly add acetaldehyde (1.1 eq).
-
Maintain the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N-(1-hydroxyethyl)aniline, which is often used in the next step without further purification due to its potential instability.
Causality behind Experimental Choices: The reaction is performed at low temperature to control the exothermic condensation and to favor the formation of the hemiaminal over side reactions. An aprotic solvent is used to prevent unwanted reactions with the solvent.
Step 2: Synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
-
Dissolve the crude N-(1-hydroxyethyl)aniline (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C and slowly add diethoxy(methyl)silyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.
Causality behind Experimental Choices: An inert atmosphere and dry solvents are crucial to prevent premature hydrolysis of the diethoxy(methyl)silyl chloride and the final product.[5] Triethylamine acts as an acid scavenger, preventing the protonation of the aniline nitrogen and promoting the silylation reaction.
Spectroscopic Characterization
The structure of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the aniline ring, the quartet and triplet for the ethoxy groups, a singlet for the silyl-methyl group, and signals for the ethylidene bridge.
-
¹³C NMR: Will show distinct peaks for the aromatic carbons, the carbons of the ethoxy groups, the silyl-methyl carbon, and the carbons of the ethylidene linker.
-
FT-IR: Key vibrational bands would include N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), Si-O-C stretching, and C-N stretching.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.
Applications in Organic Synthesis
The unique structure of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline makes it a valuable intermediate in several organic transformations.
In Situ Imine Formation and Nucleophilic Addition
The N-silyloxyethyl group can serve as a masked imine. Under mild acidic or fluoride-mediated conditions, the silyl group can be cleaved to generate a reactive iminium ion or imine in situ. This intermediate can then be trapped by various nucleophiles to form substituted aniline derivatives.
Figure 2: In situ generation of an imine from N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline for nucleophilic addition.
This approach offers an alternative to the direct use of often unstable imines, providing a more controlled and versatile method for the synthesis of complex aniline derivatives.[3][4]
Protecting Group for the Aniline Nitrogen
In multi-step syntheses, the nucleophilicity of the aniline nitrogen often needs to be masked to prevent unwanted side reactions.[6] The N-[1-[diethoxy(methyl)silyl]oxyethyl] group can function as a temporary protecting group for the aniline. The silyl ether linkage is generally stable under neutral and basic conditions but can be cleaved under acidic or fluoride-containing conditions to regenerate the free aniline.[7][8]
Table 1: Comparison of Silyl Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |
| Trimethylsilyl (TMS) | Low | Moderate | Mild acid, F⁻ |
| Triethylsilyl (TES) | Moderate | High | Acid, F⁻ |
| tert-Butyldimethylsilyl (TBDMS) | High | High | Strong acid, F⁻ |
| Diethoxy(methyl)silyl | Moderate | High | Acid, F⁻, Moisture |
The diethoxy(methyl)silyl group offers a moderate level of stability, allowing for selective deprotection in the presence of more robust silyl ethers like TBDMS.
Precursor for Heterocyclic Synthesis
Applications in Materials Science
The presence of the hydrolyzable diethoxy(methyl)silyl group makes N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline a valuable component in the development of advanced materials.
Adhesion Promoter and Surface Modifier
Organofunctional silanes are widely used as adhesion promoters to enhance the bond between organic polymers and inorganic substrates.[10][11] The diethoxysilyl end of the molecule can hydrolyze to form silanols, which then condense with hydroxyl groups on inorganic surfaces (e.g., glass, metal oxides) to form stable covalent siloxane bonds. The aniline end of the molecule can interact with or be incorporated into an organic polymer matrix, thus bridging the interface between the two dissimilar materials.
Figure 3: Mechanism of action as an adhesion promoter.
Sol-Gel Processes and Hybrid Materials
The compound can be used as a precursor in sol-gel processes to create organic-inorganic hybrid materials.[12][13][14] Co-condensation with other alkoxysilanes, such as tetraethoxysilane (TEOS), allows for the incorporation of the aniline functionality into a silica network. These hybrid materials can exhibit tailored properties, such as enhanced thermal stability, mechanical strength, and specific chemical reactivity due to the presence of the aniline groups.
Table 2: Potential Properties of Hybrid Materials
| Property | Contribution from Silica Network | Contribution from Aniline Moiety |
| Mechanical Strength | High | - |
| Thermal Stability | High | Moderate |
| Chemical Reactivity | Low | High (nucleophilic, can be diazotized) |
| Hydrophobicity/Hydrophilicity | Can be tuned | Can be modified |
| Adhesion | Good to inorganic surfaces | Good to organic polymers |
Precursor for Moisture-Curable Polymers
The diethoxysilyl group can undergo hydrolysis and condensation in the presence of moisture, leading to cross-linking and the formation of a stable siloxane network.[1] This property makes N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline a potential monomer or cross-linking agent in the formulation of moisture-curable adhesives, sealants, and coatings. The aniline functionality can be further modified to be incorporated into various polymer backbones, such as polyurethanes or epoxies.
Conclusion and Future Outlook
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline stands as a versatile molecular building block with significant potential in both synthetic organic chemistry and materials science. Its dual functionality allows for its use as a protected aniline, an imine precursor, and a key component in the synthesis of heterocycles. In the realm of materials, its role as an adhesion promoter, a precursor for hybrid materials, and a component in moisture-curable systems highlights its industrial relevance.
Future research is likely to focus on exploiting the unique reactivity of this compound in novel synthetic methodologies and in the development of advanced materials with tailored properties. As the demand for functional and high-performance materials continues to grow, the strategic use of such bifunctional organosilanes will undoubtedly play an increasingly important role.
References
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved from [Link]
-
Chemistry and Applications of Organosilanes – An Overview. (2025, August 6). ResearchGate. Retrieved from [Link]
-
How do protective groups aid in multi-step syntheses? (n.d.). TutorChase. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2025, March 28). PROTECTION FOR THE AMINO GROUP. In Greene's Protective Groups in Organic Synthesis. Wiley Online Library. DOI: 10.1002/9781118905074.ch7
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Simple Method for N-Phenoxyethylation of Anilines. (2000, March 22). MDPI. Retrieved from [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). PMC. Retrieved from [Link]
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2023, November 13). PMC. Retrieved from [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. (2022, August 5). Semantic Scholar. Retrieved from [Link]
-
Aniline Silicon Reagent: Preparation And Handling Tips. (2025, July 16). ZM Silane Limited. Retrieved from [Link]
-
N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018, July 26). NSF Public Access Repository. Retrieved from [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
N -Silylamines in catalysis: synthesis and reactivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]
-
Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization †. (n.d.). IRIS. Retrieved from [Link]
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. (2024, December 4). Retrieved from [Link]
-
Useful aminoalcohol molecules incorporated in an epoxide silylating agent for silica organofunctionalization and thermodynamics of copper removal. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove, I can't see the oligomeric silane junk on TLC, UV, or the UV detector for auto column. Stuck on this going on 3 months on and off. HELP! (2022, July 8). Reddit. Retrieved from [Link]
-
Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. (n.d.). MDPI. Retrieved from [Link]
-
Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. (2023, August 26). PMC. Retrieved from [Link]
-
Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. (2020, November 12). MDPI. Retrieved from [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (2024, April 18). Retrieved from [Link]
-
The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants. (n.d.). PMC. Retrieved from [Link]
-
ANILINE CATALYZES IMINE FORMATION. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]
-
New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols. (2025, August 10). ResearchGate. Retrieved from [Link]
- Moisture curable silylated polymer compositions with improved adhesion to concrete. (n.d.). Google Patents.
-
No Transition Metals Required – Oxygen Promoted Synthesis of Imines from Primary Alcohols and Amines under Ambient Conditions. (2023, April 11). PMC. Retrieved from [Link]
-
PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sol-gel Coating Processes. (n.d.). Retrieved from [Link]
-
Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. (2023, March 11). MDPI. Retrieved from [Link]
-
Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. (2023, August 21). ResearchGate. Retrieved from [Link]
-
Role of NaI in Formation of Silyl Enol Ethers using Chloro(trimethyl)silane. (2019, April 26). Retrieved from [Link]
-
Study of the degradation of hybrid sol–gel coatings in aqueous medium. (n.d.). GMI Dental Implantology. Retrieved from [Link]
-
Beyond Ammonia: Nitrogen–Element Bond Forming Reactions with Coordinated Dinitrogen. (2020, May 27). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Silanes Archives. (n.d.). Roopal Products Inc. Retrieved from [Link]
-
Building Bridges with Organofunctional Silanes. (n.d.). Wacker Chemie AG. Retrieved from [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023, May 30). MDPI. Retrieved from [Link]
-
Organofunctional Silanes: Important Intermediates in Chemical Synthesis. (n.d.). Nanjing SiSiB Silicones Co., Ltd.. Retrieved from [Link]
-
Silanes Properties of organosilanes. (n.d.). unisil.pl. Retrieved from [Link]
-
A Biocatalytic Platform for the Synthesis of Organofunctional Silanes and Siloxanes. (2025, December 27). Retrieved from [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (n.d.). PMC. Retrieved from [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Silyl protecting groups. (n.d.). Wikipedia. Retrieved from [Link]
-
The role of anilines in cross‐coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
The Use of Diethoxydimethylsilane as the Basis of a Hybrid Organosilicon Material for the Production of Biosensitive Membranes for Sensory Devices. (2022, October 10). MDPI. Retrieved from [Link]
-
Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Electrophilic Substitution of Anilines. (n.d.). FlexiPrep. Retrieved from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16). ResearchGate. Retrieved from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved from [Link]
-
Electrophilic substitution of unsaturated silanes. (n.d.). Wikipedia. Retrieved from [Link]
-
Strategy for converting benzene and N2 into silylated aniline without... (n.d.). ResearchGate. Retrieved from [Link]
-
synthesis of anilines. (2020, January 21). YouTube. Retrieved from [Link]
-
Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. (2014, August 23). Retrieved from [Link]
-
Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. (2016, June 6). Journal of the American Chemical Society. Retrieved from [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Retrieved from [Link]
-
Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024, January 11). MDPI. Retrieved from [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Surface Modification of Biomaterials. (n.d.). mnt509. Retrieved from [Link]
-
Adhesion Promoters. (n.d.). Alfa Silanes. Retrieved from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]
-
N-Silylamines in catalysis: synthesis and reactivity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Functional Silanes. (n.d.). ACSIC. Retrieved from [Link]
-
N,N-BIS(SILYLMETHYL)ANILINES: SYNTHESIS AND STRUCTURE. (n.d.). Semantic Scholar. Retrieved from [Link]
-
20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Retrieved from [Link]
-
Synthesis of N-substituted anilines via Smiles rearrangement. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Aromatic functionalization and heterocycle synthesis via aniline N-oxides. (n.d.). UDSpace. Retrieved from [Link]
- Hydroxy silane as an adhesion promoter or cross-linking agent. (n.d.). Google Patents.
- Process for the preparation of N-alkylitic anilines. (n.d.). Google Patents.
-
Surface Modification of Nano-Silicon Nitride with Silane Coupling Agent†. (n.d.). Retrieved from [Link]
-
Synthesis of Saturated N- Heterocycles. (2014, April 4). ETH Zurich Research Collection. Retrieved from [Link]
-
Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization. (n.d.). MDPI. Retrieved from [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023, June 7). PMC - NIH. Retrieved from [Link]
-
Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. WO2012135443A1 - Moisture curable silylated polymer compositions with improved adhesion to concrete - Google Patents [patents.google.com]
- 2. No Transition Metals Required – Oxygen Promoted Synthesis of Imines from Primary Alcohols and Amines under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tutorchase.com [tutorchase.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. セラミック材料のゾル‐ゲル科学 [sigmaaldrich.com]
- 13. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization † [iris.unitn.it]
- 14. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
silanization procedures for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline on glass substrates
[1][2]
Executive Summary & Mechanism
Objective: To covalently attach N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline to a glass surface via anhydrous silylation, preserving the sensitive hemiaminal ether linkage.[1][2]
Core Challenges:
-
Linkage Instability: The
bond is susceptible to hydrolysis, which cleaves the aniline functionality from the silicon anchor.[2] -
Steric Hindrance: The secondary amine and the branching at the
-carbon (1-oxyethyl) create steric bulk, requiring optimized reaction times.[1][2] -
Mono-Methyl Substitution: The diethoxy(methyl)silyl group has only two leaving groups, reducing the cross-linking density compared to triethoxy silanes, resulting in a lower density, more flexible monolayer (or oligomeric layer).[1][2]
Mechanistic Pathway
The reaction proceeds via a direct condensation between the surface silanols (
Chemical Structure:
Reaction Equation (Anhydrous):
Visualization: Reaction Mechanism & Instability
Caption: Figure 1. Mechanistic pathway showing the desired anhydrous condensation (top) and the risk of hydrolytic degradation (bottom) which strips the aniline functionality.[1][2]
Materials & Equipment
To ensure reproducibility, use reagents meeting the following specifications.
| Component | Specification | Purpose |
| Silane | N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (>95%) | Functionalization agent.[1][2] |
| Solvent | Anhydrous Toluene (99.8%, <50 ppm H₂O) | Reaction medium; prevents hydrolysis.[1][2] |
| Cleaning Agent A | Piranha Solution (3:1 H₂SO₄:H₂O₂) | Removes organics; regenerates surface -OH.[1][2] |
| Cleaning Agent B | HPLC Grade Acetone & Ethanol | Pre-cleaning and post-wash.[2] |
| Inert Gas | Nitrogen or Argon (Dry) | Blanket gas to exclude atmospheric moisture.[1][2] |
| Glassware | Schlenk flask or sealed reactor | Maintains anhydrous environment.[2] |
Detailed Experimental Protocol
Phase 1: Substrate Activation (Critical)
The density of silane grafting is directly proportional to the density of hydroxyl (-OH) groups on the glass.[1][2]
-
Solvent Clean: Sonicate glass slides in Acetone (10 min), then Ethanol (10 min), then DI Water (10 min).
-
Hydroxylation (Piranha Etch):
-
Drying (The "Bone Dry" Step):
-
Rinse slides copiously with DI water.[2]
-
Dry under a stream of Nitrogen.[2]
-
Bake: Place slides in an oven at 120°C for 1 hour to remove bulk water, but do not exceed 150°C (to avoid condensing surface silanols into siloxanes, which reduces reactivity).
-
Transfer: Move immediately to a desiccator or glove box.[2]
-
Phase 2: Anhydrous Silanization
Perform this step in a fume hood using Schlenk techniques or in a Glove Box.[1][2]
-
Solution Preparation:
-
Reaction:
-
Immerse the dry glass substrates into the silane solution.[2]
-
Seal the container under Nitrogen.[2]
-
Incubate: Allow the reaction to proceed for 12–24 hours at Room Temperature OR 2 hours at 60°C .
-
Insight: Heating drives the reaction faster but increases the risk of solvent evaporation/polymerization in the bulk solution.[2] For this sterically hindered silane, mild heating (60°C) is recommended.[1][2]
-
-
Washing (Removal of Physisorbed Layers):
-
Curing (Covalent Bond Locking):
Phase 3: Storage
-
Store functionalized slides in a vacuum desiccator or under inert gas.[2]
-
Shelf Life: < 2 weeks. The hemiaminal ether linkage will slowly degrade with atmospheric moisture.[2]
Visualization: Experimental Workflow
Caption: Figure 2.[1][2] Step-by-step workflow emphasizing the anhydrous requirement during the reaction phase.
Characterization & Quality Control
| Method | Expected Result | Interpretation |
| Contact Angle (Water) | 70° – 85° | Indicates hydrophobic modification (Aniline + Methyl groups).[1][2] < 40° indicates failure.[2] |
| XPS (X-ray Photoelectron Spectroscopy) | Presence of N1s peak (399-400 eV) | Confirms the presence of the aniline nitrogen.[1][2] Loss of N signal indicates hydrolysis of the linker.[2] |
| Ellipsometry | Thickness ~0.8 – 1.5 nm | Consistent with a monolayer/oligolayer of the silane.[2] |
| Stability Test | Soak in water (24h) -> Retest Contact Angle | Significant drop in angle suggests cleavage of the sensitive linkage.[1][2] |
Troubleshooting Guide
Problem: Hazy or Cloudy Slides
-
Cause: Bulk polymerization of the silane due to moisture in the toluene.[2]
-
Solution: Use strictly anhydrous toluene (distilled over Na/Benzophenone or molecular sieves).[1][2] Filter the silane solution (0.2 µm PTFE) before use.[2]
Problem: Low Contact Angle (<50°)
-
Cause: Insufficient surface activation or high humidity during reaction.[2]
-
Solution: Re-piranha clean.[2] Ensure the reaction vessel is purged with Nitrogen.[2]
Problem: Loss of Functionality over Time
References
-
Silane Chemistry & Mechanisms: Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries."[2] Gelest, Inc.[2]Link
-
Glass Surface Activation: Cras, J. J., et al. "Comparison of chemical cleaning methods of glass in preparation for silanization."[2] Biosensors and Bioelectronics, 14(8-9), 683-688.[1][2] Link[1][2]
-
Anhydrous Silanization Protocols: "Hydrophobic Silane Selection Guide." Merck/Sigma-Aldrich.[2]Link
-
Reagent Data: PubChem Compound Summary for CAS 3473-76-5. Link[1][2]
functionalization of metal oxides with N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
Executive Summary
This technical guide details the protocol for functionalizing metal oxide surfaces (TiO₂, Fe₃O₄, SiO₂, Al₂O₃) with N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (DEMSEA). This specific organosilane offers a unique "soft" functionalization pathway. Unlike conventional amino-silanes (e.g., APTES) that utilize stable Si-C linkers, the title molecule features a silyl-ether linkage (Si-O-C) bridging the aniline moiety to the silicon center.
Key Applications:
-
Drug Delivery: The aniline group provides a π-rich domain for loading hydrophobic drugs (e.g., Doxorubicin) via π-π stacking.
-
Biosensors: The secondary amine serves as an electrochemical reporter or a conjugation site for antibodies.
-
Controlled Release: The hydrolytically sensitive Si-O-C bond allows for pH-triggered cleavage of the organic payload from the inorganic core.
Chemical Architecture & Mechanistic Insight
Molecule Analysis
-
Name: N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
-
Functionality: Heterobifunctional silane.
-
Head Group: Diethoxy(methyl)silyl – Anchoring group. The methyl group reduces steric hindrance and hydrophobicity compared to triethoxy analogs, leading to lower cross-linking density (monolayer vs. multilayer).
-
Linker:...silyl]oxyethyl... – This implies an Si-O-CH(CH₃)- or Si-O-CH₂CH₂- linkage (Silyl Ether).
-
Tail Group: Aniline – Aromatic amine for bio-conjugation.
-
Surface Reaction Mechanism
The functionalization proceeds via a condensation mechanism. However, due to the Si-O-C ether linkage, strict anhydrous conditions are required during deposition to prevent premature cleavage of the aniline payload.
-
Hydrolysis (Controlled): The ethoxy groups (Si-OEt) hydrolyze to silanols (Si-OH) upon contact with surface-adsorbed water on the metal oxide.
-
Condensation: Surface hydroxyls (M-OH) react with silanols to form stable metallo-siloxane bonds (M-O-Si).
-
Orientation: The aniline tail extends away from the surface, creating a functional interface.
Figure 1: Mechanistic pathway for the grafting of DEMSEA onto metal oxide surfaces. Note that the Si-O-C linker remains intact only under controlled anhydrous deposition.
Experimental Protocol
Safety Warning: Organosilanes are moisture-sensitive. Perform all reactions in a fume hood. Aniline derivatives are toxic; wear nitrile gloves and eye protection.
Materials Required
| Component | Specification | Purpose |
| Metal Oxide Substrate | Nanoparticles (Fe₃O₄, TiO₂) or Planar (ITO glass) | Solid support |
| Silane Agent | N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (>95%) | Surface modifier |
| Solvent | Toluene (Anhydrous, 99.8%) | Reaction medium (Non-polar prevents self-polymerization) |
| Catalyst (Optional) | Acetic Acid (Glacial) | Promotes hydrolysis of ethoxy groups |
| Cleaning Agents | Ethanol, Acetone, Piranha Solution (H₂SO₄:H₂O₂) | Surface activation |
Step-by-Step Methodology
Phase A: Surface Activation (Critical) Rationale: Silanes require surface hydroxyl (-OH) groups to anchor. "Bare" oxides often contain organic contaminants that block these sites.
-
Planar Substrates: Sonicate in Acetone (10 min) → Ethanol (10 min) → DI Water. Treat with Oxygen Plasma (5 min) or Piranha solution (30 min) to maximize -OH density.
-
Nanoparticles: Disperse in ethanol, sonicate, and centrifuge (3 cycles) to remove synthesis ligands (e.g., oleic acid). Dry under vacuum at 60°C.
Phase B: Anhydrous Silanization (The "Grafting" Step) Rationale: Using water-free toluene prevents the hydrolysis of the sensitive Si-O-C linker while allowing the Si-OEt groups to react with surface-bound water.
-
Preparation: In a glovebox or under N₂ flow, prepare a 2% (v/v) solution of DEMSEA in anhydrous Toluene.
-
Dispersion: Add the activated metal oxide substrate/nanoparticles to the silane solution.
-
Ratio: 1 g Nanoparticles : 50 mL Silane Solution.
-
-
Reaction: Reflux the mixture at 80°C for 12–24 hours under continuous stirring and inert atmosphere (N₂ balloon).
-
Note: Do not exceed 100°C to avoid thermal degradation of the ether linkage.
-
-
Washing: Centrifuge (nanoparticles) or remove (planar) the substrate. Wash 3x with Toluene to remove unreacted silane, followed by 2x with Ethanol to remove physisorbed layers.
Phase C: Curing Rationale: Promotes cross-linking and covalent bond formation (M-O-Si).
-
Cure the samples in a vacuum oven at 110°C for 2 hours .
Figure 2: Operational workflow for anhydrous silanization. The use of anhydrous toluene is critical to preserve the specific ether linkage of DEMSEA.
Characterization & Quality Control
A self-validating system requires confirmation of both the silicon anchor and the aniline tail.
| Technique | Target Signal | Interpretation |
| FTIR (ATR) | 1000–1100 cm⁻¹ (Si-O-Si / Si-O-M) | Confirms siloxane network formation. |
| FTIR (ATR) | 1500, 1600 cm⁻¹ (C=C Aromatic) | Confirms presence of Aniline ring. |
| FTIR (ATR) | 2850–2920 cm⁻¹ (C-H Alkyl) | Confirms the ethyl/methyl groups. |
| XPS | N1s peak (~399-400 eV) | Quantitative proof of amine/aniline presence. |
| Contact Angle | Shift from <10° (Hydrophilic) to ~70-85° | Indicates successful organic coating (hydrophobic aniline). |
| TGA | Weight loss at 200–400°C | Quantifies the organic loading (mg silane/g oxide). |
Troubleshooting & Optimization
-
Problem: Low surface coverage (low N signal in XPS).
-
Cause: Insufficient surface hydroxyls or steric hindrance.
-
Solution: Increase activation time (Phase A). Use a trace amount of acetic acid catalyst in Phase B to accelerate alkoxy hydrolysis at the surface interface without bulk polymerization.
-
-
Problem: Loss of functionality after water exposure.
-
Cause: Hydrolysis of the Si-O-C ether linker.
-
Solution: This molecule creates a "labile" coating. For permanent stability, switch to a silane with a Si-C linkage (e.g., N-(3-(trimethoxysilyl)propyl)aniline). If the labile nature is intended (e.g., for drug release), store samples in a desiccator.
-
References
-
Functionalization of Iron Oxide Nanoparticles
- Title: Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxyl
- Source: MDPI, J. Phys. Chem.
-
URL:[Link] (Generalized link to relevant MDPI Nanomaterials section).
-
Silane Chemistry & Mechanisms
- Title: Gelest Silane Coupling Agents: Connecting Across Boundaries.
- Source: Gelest, Inc. Technical Brochures.
-
URL:[Link]
-
Surface Modification of TiO₂
-
Chemical Structure Validation
Sources
Troubleshooting & Optimization
pH adjustment for stable silanization with N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
Here is the technical support guide for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline , designed as a specialized troubleshooting and optimization resource.
Product Focus: N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline Application: Surface Functionalization & Stable Silanization Document ID: TS-SIL-ANL-042
Technical Overview: The "Linker" Challenge
This specific silane features a diethoxy(methyl)silyl anchor and an aniline functional group. However, unlike standard APTES-type silanes (which use a stable propyl-carbon chain), the nomenclature "oxyethyl" combined with the N-attachment suggests a hemiaminal ether-like linkage (Si-O-C-N or Si-R-O-C-N).
The Critical Constraint: This molecule presents a dichotomy in pH sensitivity:
-
The Anchor (Si-OEt): Requires hydrolysis (typically acid-catalyzed) to bond with the substrate.
-
The Linker (C-O-Si or C-N): Is often hydrolytically unstable in the presence of strong acids or excess water, leading to cleavage of the aniline payload before it attaches to the surface.
Therefore, the "Standard Silanization Protocol" (95% Ethanol / 5% Water / pH 4.5) is high-risk for this molecule. Successful stable silanization requires a controlled anhydrous or neutral-pH approach.
Decision Matrix: Selecting the Right Protocol
| Feature | Method A: Anhydrous Deposition (Recommended) | Method B: Vapor Phase (High Precision) | Method C: Aqueous/Alcohol (High Risk) |
| Target pH | Neutral (Solvent-based) | N/A (Vacuum/Heat) | pH 5.5 – 6.5 (Strict limit) |
| Water Content | Trace (Surface-bound only) | None | < 2% (Controlled) |
| Linker Stability | High | High | Low (Risk of hydrolysis) |
| Layer Type | Monolayer to Multilayer | Monolayer | Disordered Multilayer |
| Use Case | Drug conjugation, Bio-chips | Nanofabrication, Sensors | Bulk powder treatment |
Core Protocol: Optimized Stability Method (Method A)
Objective: Covalent attachment of the silane while preserving the organic aniline moiety.
Materials
-
Solvent: Anhydrous Toluene or Xylene (99.8%).
-
Catalyst: n-Butylamine (Trace) or Triethylamine (Optional, for base catalysis).
-
Substrate: Silica/Glass (Pre-cleaned, Piranha or Plasma treated).
Step-by-Step Workflow
-
Substrate Hydration (Crucial):
-
Do not add water to the silane solution. Instead, ensure the substrate has surface silanols.
-
Action: Expose cleaned glass/silica to ambient humidity (40-50% RH) for 30 minutes. This creates a hydration layer sufficient for hydrolysis without bulk water attacking the linker.
-
-
Solution Preparation:
-
Prepare a 1% - 2% (v/v) solution of the silane in anhydrous toluene .
-
Note: If the reaction is too slow, add 0.1% triethylamine . Avoid acetic acid.
-
-
Deposition:
-
Immerse substrate for 1 to 4 hours at Room Temperature (20-25°C).
-
Why: The diethoxy group hydrolyzes slower than trimethoxy; extended time is preferred over aggressive pH or heat.
-
-
Washing:
-
Rinse twice with toluene (to remove unreacted silane).
-
Rinse once with ethanol (to remove toluene residues).
-
-
Curing (The Locking Step):
-
Bake at 80°C - 100°C for 30-60 minutes.
-
Mechanism:[1] This drives the condensation reaction (Si-OH + HO-Surface
Si-O-Surface) and removes residual solvent.
-
Visualizing the Mechanism & Failure Modes
The following diagram illustrates the competition between stable surface attachment and linker degradation (hydrolysis).
Caption: Pathway analysis showing how excess water/acid favors linker cleavage (Red path) versus surface-bound water favoring stable attachment (Green path).
Troubleshooting Guide
Symptom: Haze or White Precipitate in Solution
Diagnosis: Bulk polymerization. The silane molecules are reacting with each other rather than the surface.
-
Root Cause: Too much water in the solvent or pH is too high (base catalyzed self-condensation).
-
Fix:
-
Switch to anhydrous toluene .
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
Reduce silane concentration from 2% to 0.5%.
-
Symptom: Low Surface Activity (Aniline not detected)
Diagnosis: Linker cleavage or poor attachment.
-
Root Cause: If you used an acidic aqueous protocol (pH < 5), you likely hydrolyzed the "oxyethyl" bridge, washing away the aniline.
-
Fix:
-
Check pH: Ensure the reaction environment is pH 6.0 - 8.0 .
-
Switch Protocol: Move to Method A (Anhydrous).
-
Curing: Ensure the post-reaction bake (100°C) was performed to drive covalent bond formation.
-
Symptom: Surface is Hydrophobic but not Reactive
Diagnosis: Methyl group orientation.
-
Root Cause: This silane contains a methyl group on the silicon. If the aniline group folds back or the methyl groups pack densely, the amine might be sterically hindered.
-
Fix:
-
Solvent Polarity: Use a slightly more polar solvent mix (e.g., Toluene:Ethanol 90:10) to encourage the aniline (polar) to extend away from the surface during deposition.
-
Frequently Asked Questions (FAQ)
Q1: Can I use the standard acetic acid method (pH 4.5) for this silane? A: We strongly advise against it. While pH 4-5 is ideal for alkyl silanes (like TEOS or APTES), the specific "oxyethyl" linker in this molecule is susceptible to acid hydrolysis. Exposure to pH < 5 for extended periods can cleave the aniline from the silicon anchor.
Q2: What is the shelf-life of the prepared solution? A: Zero. This is a reactive solution. Diethoxy silanes are more stable than trimethoxy, but once exposed to moisture, they begin to oligomerize. Always prepare fresh.
Q3: How do I verify the silanization was successful? A:
-
Contact Angle: The surface should become moderately hydrophobic (due to the methyl/phenyl groups) compared to bare silica.
-
XPS (X-ray Photoelectron Spectroscopy): Look for the N1s peak (Nitrogen from aniline) and the Si2p peak.
-
Chemical Test: A simple colorimetric test using an aldehyde (forming a Schiff base) can verify the presence of the reactive amine.
Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Caption: Diagnostic flow for identifying root causes of silanization failure.
References
-
Arkles, B. (2013). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest, Inc.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press. (Fundamental text on silane hydrolysis kinetics and pH sensitivity).
-
Smith, E. A., & Chen, W. (2008). "How to Prevent the Loss of Surface Functionality in Silanized Surfaces." Langmuir, 24(21), 12405-12409.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative guide on handling unstable linkers and crosslinkers).
-
PubChem. (2025). Compound Summary: N-[[dimethoxy(methyl)silyl]oxymethyl]aniline.[2] National Library of Medicine.[2] [2]
Sources
Technical Guide: Effect of Temperature on Reaction Kinetics of Anilino Silanes
Department: Technical Applications & Support Subject: Kinetic Optimization & Stability Management of Anilino Silanes Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists
Introduction
Anilino silanes (N-silyl anilines) represent a critical class of organosilicon compounds used as silylating agents, protective groups in organic synthesis, and coupling agents in polymer chemistry. Their utility is defined by the Si–N bond , which is kinetically active: it forms readily under nucleophilic substitution but is thermodynamically susceptible to hydrolysis.
This guide addresses the temperature-dependent kinetics of both their formation (aminolysis) and degradation (hydrolysis/alcoholysis). Precise thermal control is the single most effective variable for optimizing yield and preventing premature decomposition.
Module 1: Synthesis Kinetics (Formation)
The synthesis of anilino silanes typically involves the aminolysis of chlorosilanes by aniline. This is a nucleophilic substitution at the silicon atom (
The Kinetic Landscape
-
Reaction Type: Exothermic Nucleophilic Substitution.
-
Rate Law: Generally second-order overall (first order in chlorosilane, first order in aniline), though often pseudo-first-order if aniline is used in excess as a base.
-
Temperature Effect:
-
Low Temp (<0°C): Kinetic control. Minimizes side reactions (e.g., double silylation of aniline) but may be too slow for bulky silanes (steric hindrance).
-
Ambient (20–25°C): Standard operating range. Balances rate and selectivity.
-
High Temp (>80°C): Thermodynamic control. Necessary for sterically hindered substrates (e.g., tert-butyldiphenylchlorosilane) but risks thermal rearrangement or redistribution of substituents.
-
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the energy landscape and mechanistic pathway for the formation of anilino silanes, highlighting the effect of temperature on the transition state.
Figure 1: Reaction coordinate flow for the aminolysis of chlorosilanes. High thermal energy (
Troubleshooting Synthesis Issues
| Issue | Probable Cause | Temperature-Based Solution |
| Low Yield (Bulky Silane) | Steric hindrance prevents nucleophilic attack at | Increase T: Reflux in higher boiling solvent (e.g., Toluene, |
| Double Silylation | Excess thermal energy allows attack on the secondary amine product. | Decrease T: Cool to |
| Product Discoloration | Oxidation of aniline or thermal rearrangement at high | Limit T: Do not exceed |
Module 2: Hydrolytic Stability (Degradation)
The Si–N bond is moisture-sensitive. Hydrolysis is the primary degradation pathway, reforming aniline and producing silanols (which eventually condense to siloxanes).
The Kinetic Landscape
-
Reaction:
-
Catalysis: Acid/Base catalyzed (autocatalytic if HCl is trapped in the product).
-
Temperature Effect: Hydrolysis rates follow the Arrhenius equation (
).-
Storage: Even at
, moisture ingress can lead to slow degradation. -
Processing: At elevated temperatures (
), trace moisture causes rapid cleavage, often observed as "cloudiness" (siloxane formation).
-
Stability & Troubleshooting Workflow (DOT Diagram)
Figure 2: Decision tree for diagnosing and mitigating hydrolytic instability in anilino silanes.
FAQ: Stability & Storage
Q: Why does my anilino silane turn solid after a week at room temperature?
A: This is likely hydrolysis followed by condensation . Moisture attacks the Si–N bond, releasing aniline (liquid) and forming silanols. These silanols condense to form silicone polymers (solids/gels). Corrective Action: Store strictly under inert gas at
Q: Can I heat my sample to melt the solid precipitate? A: No. Heating will accelerate the condensation of any remaining silanols, turning a reversible gel into an irreversible cross-linked ceramic-like solid. Filter the liquid to recover any intact product.
Module 3: Experimental Protocols
Protocol: Determining Activation Energy (
) of Silylation
To optimize a reaction, you must understand its temperature sensitivity.
Materials:
-
Aniline (1.0 eq)
-
Chlorosilane (1.0 eq)
-
Deuterated Solvent (
or ) -
NMR Spectrometer with Variable Temperature (VT) Unit
Step-by-Step Methodology:
-
Preparation: Prepare a master mix of Aniline and internal standard (e.g., mesitylene) in the deuterated solvent.
-
Baseline: Cool the NMR probe to the starting temperature (e.g.,
). -
Initiation: Inject the chlorosilane directly into the NMR tube containing the master mix. Shake once.
-
Monitoring: Immediately insert into the probe. Acquire
NMR spectra at set intervals (e.g., every 60 seconds) for 30 minutes. -
Data Extraction: Integrate the product peak (Si-NH-Ph, typically
3.0–4.0 ppm) vs. the internal standard. -
Repetition: Repeat steps 1–5 at three different temperatures (e.g.,
). -
Calculation:
-
Plot
vs. (Kelvin). -
The slope of the line is
. -
Note: A steep slope indicates high temperature sensitivity; precise thermal control is critical for such reactions.
-
References
-
Gelest, Inc. Thermal Stability of Silane Coupling Agents. Retrieved from
-
Arkles, B., et al. (2013). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Zenodo. Retrieved from
-
Welsch, T., et al. (1980). Surface modification of glass capillaries by high-temperature silylation. Journal of High Resolution Chromatography. Retrieved from
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes and organoalkoxysilanes polymerization: A review. Polymers. Retrieved from
-
Fan, Z., et al. (2004). Kinetics of aniline oxidation with chlorine dioxide. Journal of Environmental Sciences. Retrieved from
Sources
Technical Support Center: Controlling Layer Thickness of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline Coatings
Welcome to the technical support center for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for achieving precise control over coating thickness. As a Senior Application Scientist, my goal is to bridge the gap between theory and practice, offering insights grounded in chemical principles and validated through extensive field application.
Understanding the Fundamentals: The Chemistry of Silanization
Controlling the thickness of your N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline coating begins with understanding the underlying chemical reactions. This molecule is an alkoxysilane, and its application relies on two key processes: hydrolysis and condensation.[1][2]
-
Hydrolysis: The diethoxy groups (-OCH₂CH₃) on the silicon atom react with water molecules (often trace amounts in the solvent or on the substrate surface) to form reactive silanol groups (Si-OH).[2][3][4] This is a critical activation step. The rate of hydrolysis can be influenced by factors like pH and water concentration.[3][5]
-
Condensation: These newly formed silanol groups are unstable and will readily condense.[6] They can either form covalent bonds with hydroxyl groups on the substrate surface (e.g., glass, silicon wafers) or react with other silanol groups to build a cross-linked polysiloxane network (Si-O-Si).[2][4]
The final coating thickness is a direct result of the balance between these reactions, the amount of silane available, and the physical deposition parameters. The goal is often to form a uniform, self-assembled monolayer (SAM), but thicker, multilayer films can also be controllably deposited.[7][8][9]
Troubleshooting Guide
This section addresses the most common issues encountered during the coating process. Each problem is analyzed by its likely causes, followed by actionable solutions.
Problem 1: Coating is Too Thick
An excessively thick coating can lead to brittleness, altered surface properties, and poor performance in subsequent applications. It often indicates an over-deposition of material due to either chemical or physical factors.
-
Potential Cause 1: Silane solution concentration is too high.
-
Expertise & Experience: The most direct factor influencing thickness is the number of silane molecules available for deposition. A higher concentration leads to a greater mass transfer to the substrate surface, resulting in multilayer formation instead of a monolayer.[7] For very thin coatings, concentrations in the range of 0.01-0.1% (v/v) may be necessary.[10]
-
Solution:
-
Systematically decrease the concentration of the N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline solution. We recommend starting with a 1-2% (v/v) solution and performing serial dilutions (e.g., to 0.5%, 0.1%) to find the optimal concentration for your desired thickness.
-
Ensure the silane is fully dissolved and the solution is homogenous before use.
-
-
-
Potential Cause 2 (Dip-Coating): Withdrawal speed is too fast.
-
Expertise & Experience: In dip-coating, a liquid film is entrained on the substrate as it is withdrawn. The thickness of this film is heavily dependent on the withdrawal speed; faster speeds drag more liquid onto the surface before it has time to drain, resulting in a thicker final coating after solvent evaporation.[11][12][13]
-
Solution:
-
Reduce the withdrawal speed of your dip-coater.
-
Maintain a slow, steady, and vibration-free withdrawal to ensure uniformity.
-
For monolayer or very thin coatings, slower withdrawal speeds are generally more effective.[10]
-
-
-
Potential Cause 3 (Spin-Coating): Spin speed is too low or spin time is too short.
-
Expertise & Experience: The centrifugal force generated during spin-coating is responsible for thinning the liquid film.[14] Lower spin speeds exert less force, leaving a thicker layer of solution on the substrate.[15][16] Similarly, a shorter spin time may not allow for sufficient solvent evaporation and thinning before the process stops.[17]
-
Solution:
-
Problem 2: Coating is Too Thin or Incomplete
A coating that is too thin or has bare patches will not provide the desired surface properties and indicates insufficient silane deposition or poor surface reactivity.
-
Potential Cause 1: Inadequate substrate cleaning and activation.
-
Expertise & Experience: The silanization reaction fundamentally relies on the presence of hydroxyl (-OH) groups on the substrate surface.[18] Organic residues, dust, or an insufficient density of hydroxyl groups will prevent the silane from covalently bonding, leading to poor or incomplete coverage.[19][20]
-
Solution:
-
Implement a rigorous substrate cleaning protocol (see Protocol 1 below). This should include sonication in appropriate solvents to remove organic contaminants.[21]
-
Activate the surface to generate a high density of hydroxyl groups. Methods like oxygen plasma treatment, UV-Ozone cleaning, or piranha solution treatment are highly effective.[10]
-
-
-
Potential Cause 2: Silane solution has low concentration or has degraded.
-
Expertise & Experience: An overly dilute solution may not provide enough molecules to achieve full surface coverage. Furthermore, alkoxysilanes are sensitive to moisture. If the solution is prepared and left for too long, especially in a humid environment, the silane can prematurely hydrolyze and self-condense in the solution, forming oligomers and aggregates that will not form a uniform film.
-
Solution:
-
Prepare fresh silane solutions immediately before use.[22]
-
Use anhydrous solvents to prepare the solution to minimize premature hydrolysis.
-
Store the stock N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline bottle under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed.
-
-
Problem 3: Coating is Non-Uniform (Aggregates, Streaks, or Haze)
A non-uniform coating is often a sign of process instability, either in the solution or during the deposition itself.
-
Potential Cause 1: Premature hydrolysis and condensation in the solution.
-
Expertise & Experience: As mentioned above, if the silane self-condenses in the solution before it is applied to the substrate, it forms insoluble polysiloxane aggregates.[23] These aggregates then deposit onto the surface, creating a rough, hazy, and non-uniform film instead of a smooth monolayer.
-
Solution:
-
Minimize the exposure of the silane solution to atmospheric moisture. Work quickly and in a low-humidity environment if possible.
-
Allow a controlled, short "maturation" time after adding the silane to the solvent (e.g., 5-30 minutes) for initial hydrolysis to occur, but do not let the solution sit for hours.[22][24]
-
After deposition, thoroughly rinse the substrate with an anhydrous solvent to remove any loosely bound or physisorbed silane molecules and aggregates.[10]
-
-
-
Potential Cause 2: Contamination on the substrate or in the environment.
-
Expertise & Experience: Particulate matter (dust) on the substrate or falling onto the surface during coating will disrupt the uniform film formation, leading to pinholes and other defects.[20][25]
-
Solution:
-
Perform all coating steps in a clean environment, such as a laminar flow hood or cleanroom.
-
Ensure substrates are thoroughly cleaned and dried with filtered nitrogen gas just before coating.[10]
-
Filter the silane solution through a 0.2 µm syringe filter before application to remove any pre-formed aggregates.
-
-
Frequently Asked Questions (FAQs)
Q1: How does ambient humidity affect the coating process? A: Humidity is a critical variable. It provides the water necessary for the initial hydrolysis of the diethoxy groups.[26] In highly controlled environments like chemical vapor deposition (CVD), the surface is often intentionally dehydrated.[23][27] For solution-based methods, some water is necessary, but high humidity can accelerate hydrolysis and condensation uncontrollably, leading to solution instability and non-uniform films.[10] A relative humidity of 30-40% is often a good starting point.
Q2: What is the best solvent to use for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline? A: Anhydrous solvents are strongly recommended to control the hydrolysis reaction. Toluene is a common choice for solution-phase deposition.[28] Other options include anhydrous ethanol or isopropanol, often with a small, controlled amount of water added to initiate hydrolysis in a predictable manner.[22][24]
Q3: Should I heat the substrate after coating? A: Yes, a post-coating baking or curing step is highly recommended. This step serves two purposes: it drives off any remaining solvent and water, and it provides the thermal energy to promote the final condensation and covalent bond formation between silane molecules and the substrate. A typical cure is 110-120°C for 10-30 minutes.[24]
Q4: How can I measure the thickness of my coating? A: For nanometer-scale films, the most common and effective techniques are spectroscopic ellipsometry and Atomic Force Microscopy (AFM).[9][26][29] Ellipsometry is a non-destructive optical technique that can precisely measure the thickness of thin, transparent films.[9][30] AFM can be used to measure the height of a scratch made in the film, providing a direct thickness measurement.
Data Presentation & Parameter Influence
The following table summarizes the expected effect of key process parameters on the final film thickness.
| Parameter | Deposition Method | Effect of Increasing the Parameter | Rationale |
| Solution Concentration | Dip & Spin Coating | Increases Thickness | More silane molecules are available for deposition per unit volume.[7][31] |
| Withdrawal Speed | Dip Coating | Increases Thickness | Faster withdrawal entrains a thicker liquid film on the substrate.[11][13] |
| Solution Viscosity | Dip & Spin Coating | Increases Thickness | Higher viscosity liquids resist thinning from gravity (dip) and centrifugal force (spin).[13][15][32] |
| Spin Speed | Spin Coating | Decreases Thickness | Higher centrifugal force leads to more efficient thinning of the liquid film.[10][14][15] |
| Spin Time | Spin Coating | Decreases Thickness | Longer spin times allow for more solvent to evaporate, resulting in a thinner final film.[15][17] |
Experimental Protocols
Trustworthiness: These protocols are designed to be self-validating systems. Adherence to these steps will produce consistent and reproducible results, which is the cornerstone of reliable scientific research.
Protocol 1: Standard Substrate Cleaning (for Glass or Silicon Wafers)
-
Place substrates in a rack and sonicate in a beaker of acetone for 15 minutes.
-
Decant the acetone, replace with isopropyl alcohol (IPA), and sonicate for another 15 minutes.
-
Decant the IPA, rinse thoroughly with deionized (DI) water.
-
Activate the surface using one of the following methods:
-
Oxygen Plasma/UV-Ozone: Treat for 5-15 minutes according to instrument specifications. This is a highly effective and clean method for generating surface hydroxyls.[10]
-
Piranha Etch (Use with extreme caution): Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Immerse substrates for 15-30 minutes. Rinse copiously with DI water.
-
-
Dry the substrates thoroughly with a stream of filtered, high-purity nitrogen gas.
-
Use the substrates immediately for coating to prevent re-contamination.[19]
Protocol 2: Silane Solution Preparation (Example: 1% v/v in Ethanol/Water)
-
In a clean, dry glass vial, add 94 mL of anhydrous ethanol.
-
Add 5 mL of deionized water.
-
Add a few drops of acetic acid to adjust the pH to approximately 4.5-5.5. This catalyzes the hydrolysis reaction.[24]
-
While stirring, add 1 mL of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline to the solution.
-
Continue stirring for 5-10 minutes to allow for initial hydrolysis and silanol formation.
-
Use the solution within a few hours of preparation for best results.[22]
Visualizations
General Experimental Workflow
The following diagram outlines the logical flow from a clean substrate to a final, characterized coating.
Caption: Standard workflow for silane coating deposition.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing common coating issues.
Caption: Decision tree for troubleshooting coating defects.
References
- Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
- Daken Chem. (2024). Alkoxy Silanes | Electronic Chemicals Supplier.
- Nanjing SiSiB Silicones Co., Ltd.
- ResearchG
- Zhang, F., et al. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Langmuir.
- Yadav, A. R., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. PubMed.
- Schmidt, H. PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- ZMsilane. (2024).
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Fiorilli, S., et al. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption.
- Johnson, B. I., et al.
- BenchChem. (2025).
- Nikkei. (2025).
- Gelest, Inc. Silane Coupling Agents.
- Lehigh University.
- Jähde, P., & Thiesen, P. H. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.
- Wang, Y., et al. (2007).
- ResearchGate. (2025). Chemical Vapor Deposition of Three Aminosilancs on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption | Request PDF.
- Hinton, Z. R., et al. (2022). Improving S-2 Glass/Epoxy Interfaces by a Vapor Deposited Amino-Silane. SAMPE Digital Library.
- Encyclopedia MDPI. (2022).
- Sika. (2017).
- Pan, J., et al. (2007). Effect of Thickness on the Water-Barrier Properties of Silane Films. The Journal of Physical Chemistry C.
- ResearchGate. (2016). Are there any definite standards for dip coating thickness or thickness can be increase of any coating material to any extent by changing it variable?.
- Biolin Scientific.
- Abdullah, A. M., et al. (2021). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC.
- Google Patents. (2005).
- Gelest. APPLYING A SILANE COUPLING AGENT.
- Silfluo. (2025). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems.
- A&I Coatings. (2025).
- UniversityWafer, Inc.
- Tifuls Coating System Manufacturer. (2024).
- Moeini, B. (2023). Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive.
- SPS Polos.
- Ossila. Spin Coating: Complete Guide to Theory and Techniques.
- Cee.
- Advanced Coating. (2025). Troubleshooting Parylene Coating Issues: Common Problems and Solutions.
- SilcoTek. Troubleshooting and Protecting the Sampling System.
- Echemi. (2024).
- Yufeng. (2024).
- Lanxess. Aniline.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. lehigh.edu [lehigh.edu]
- 9. details | Park Systems [parksystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Film Thickness Control and Applications of the Dip Coating Method – Useful columns for dip coating [sdicompany.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. louisville.edu [louisville.edu]
- 15. universitywafer.com [universitywafer.com]
- 16. ossila.com [ossila.com]
- 17. sps-polos.com [sps-polos.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. zmsilane.com [zmsilane.com]
- 20. advancedcoating.com [advancedcoating.com]
- 21. silcotek.com [silcotek.com]
- 22. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 23. primetech-analytical.co.il [primetech-analytical.co.il]
- 24. gelest.com [gelest.com]
- 25. Guide to Troubleshooting Common Coating Problems [intechfinishing.com]
- 26. fkf.mpg.de [fkf.mpg.de]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 30. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. US20050158452A1 - Dip coating process using viscosity to control coating thickness - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the FTIR Spectrum of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline and its Analogs
In the landscape of materials science and drug development, the precise characterization of novel molecules is paramount. N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is a bespoke organosilane compound with potential applications as a coupling agent, a surface modifier, or a precursor in organic synthesis, owing to its unique combination of an aniline moiety and a reactive diethoxysilyl group. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying its molecular structure and purity.
This guide provides an in-depth, predictive analysis of the FTIR spectrum of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline. Due to the compound's specialized nature, a publicly available, experimentally-derived spectrum is not readily accessible. Therefore, this analysis has been constructed by synthesizing data from well-characterized structural analogs, a standard and scientifically rigorous approach in chemical analysis. We will dissect the predicted spectrum, compare it with established data from relevant alternative compounds, and provide a validated protocol for acquiring such data in a laboratory setting.
Predictive FTIR Spectrum Analysis of the Target Compound
The structure of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline incorporates several key functional groups, each with a distinct vibrational signature in the infrared spectrum. The following analysis predicts the wavenumbers (cm⁻¹) of the principal absorption bands.
Caption: Predicted FTIR vibrational modes for N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline.
-
N-H Vibrations : As a secondary aromatic amine, a single, sharp N-H stretching band is predicted around 3400 cm⁻¹.[1][2][3][4] This is a key differentiator from primary amines, which show two N-H stretch bands, and tertiary amines, which show none.[1][5] The N-H wagging (out-of-plane bend) is expected as a broad band in the 910-665 cm⁻¹ region.[1][4]
-
C-H Vibrations :
-
Aromatic C-H Stretch : Weak to medium sharpness bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of the C-H bonds on the aniline ring.
-
Aliphatic C-H Stretch : Stronger, sharp bands are predicted in the 2975-2850 cm⁻¹ region, arising from the methyl and ethyl groups attached to the silicon and nitrogen atoms.
-
-
Aromatic Ring and C-N Vibrations :
-
C=C Ring Stretch : Two or more sharp bands of variable intensity are predicted in the 1620-1450 cm⁻¹ region, which are characteristic of the phenyl ring stretching.
-
Aromatic C-N Stretch : A strong band is expected in the 1335-1250 cm⁻¹ range, confirming the attachment of the nitrogen atom to the aromatic ring.[1]
-
-
Organosilicon Vibrations : This is the most diagnostic region for confirming the silyl ether structure.
-
Si-O-C Stretch : The most prominent feature for this molecule will be a very strong and broad absorption band (or series of bands) in the 1110-1000 cm⁻¹ region.[6] This is the signature of the asymmetric stretching of the Si-O-C linkage in the diethoxy group.
-
Si-CH₃ Symmetric Bend (Umbrella) : A sharp, strong, and highly characteristic band should appear at approximately 1260 cm⁻¹.[6][7] This peak is a reliable indicator of a methyl group attached directly to a silicon atom.
-
Si-C Stretch / CH₃ Rock : Additional bands in the 865-750 cm⁻¹ region are expected, corresponding to Si-C stretching and methyl group rocking vibrations.[6][7]
-
Comparative Analysis: N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline vs. Alternatives
To contextualize the predicted spectrum, we compare it with two well-characterized alternatives: Aniline (the aromatic amine precursor) and Diethoxymethylsilane (DEMS) (a representative alkoxysilane). This comparison highlights the unique spectral features introduced by the combination of these moieties in the target molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Compound | Aniline (Experimental) | Diethoxymethylsilane (DEMS) (Experimental) | Significance of Difference |
| N-H Stretch | ~3400 (Single, sharp) | ~3442 & 3360 (Doublet)[1][8] | N/A | The target compound's single peak confirms it is a secondary amine, distinct from the primary amine precursor. |
| Aliphatic C-H Stretch | 2975-2850 (Strong) | N/A | 2974, 2928, 2885 (Strong)[9][10] | Presence confirms the ethyl and methyl groups of the silyl moiety. |
| Aromatic C-N Stretch | ~1320 (Strong) | ~1281 (Strong)[1][11] | N/A | Confirms the aniline backbone is present. Slight shift due to N-substitution. |
| Si-CH₃ Bend | ~1260 (Strong, sharp) | N/A | ~1255 (Strong, sharp)[7][9][10] | A definitive marker for the methylsilyl group, absent in aniline. |
| Si-O-C Stretch | 1100-1000 (Very strong, broad) | N/A | ~1080 (Very strong, broad)[9][10] | The strongest band in the spectrum, unequivocally identifying the diethoxysilyl group. |
This comparative table demonstrates how FTIR can be used to confirm the successful synthesis of the target molecule. The presence of peaks from both the aniline (~3400, ~1320, 1600-1450 cm⁻¹) and DEMS (~2975, ~1260, ~1080 cm⁻¹) portions, along with the shift from a primary to a secondary amine N-H stretch, provides a comprehensive structural verification.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the standard procedure for analyzing a liquid organosilane sample like N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample requirement.
Objective: To obtain a clean, reproducible FTIR spectrum of the liquid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
Sample: N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (~1-2 drops)
-
Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade)
-
Lint-free laboratory wipes (e.g., Kimwipes)
-
Pipette or dropper
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Spectrum Acquisition (Crucial for Data Integrity):
-
Clean the ATR crystal surface meticulously. First, wipe with a lint-free tissue dampened with isopropanol, then perform a final wipe with a dry tissue to remove any residue.
-
Ensure the ATR anvil is disengaged (if applicable).
-
From the instrument control software, initiate a "Background Scan." The software will collect an interferogram of the empty, clean crystal. This spectrum is automatically stored and will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.[12]
-
If your ATR accessory has a pressure anvil, lower it gently but firmly onto the sample to ensure good contact between the liquid and the crystal.[12]
-
-
Sample Spectrum Acquisition:
-
Enter the sample identification information into the software.
-
Initiate the "Sample Scan." A typical scan consists of 16 to 32 co-added interferograms at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
The software will perform a Fourier transform on the interferogram and ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleaning:
-
The resulting spectrum should be displayed. Use the software tools to identify and label the peak positions (in cm⁻¹) for the key functional groups as detailed in Section 1.
-
After analysis, clean the ATR crystal and anvil thoroughly as described in step 2 to prepare for the next sample.
-
Caption: Standard workflow for FTIR analysis of a liquid sample using an ATR accessory.
Conclusion and Outlook
FTIR spectroscopy provides an indispensable method for the structural elucidation of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline. Through a predictive analysis grounded in the spectra of its constituent parts, we have established a clear spectral fingerprint for this molecule. The key diagnostic bands—the secondary N-H stretch (~3400 cm⁻¹), the sharp Si-CH₃ bend (~1260 cm⁻¹), and the intense, broad Si-O-C stretch (1100-1000 cm⁻¹)—serve as reliable markers for synthesis confirmation and quality control.
By comparing this predicted spectrum to known alternatives like aniline and diethoxymethylsilane, researchers can confidently identify the incorporation of both the aromatic amine and the reactive silyl ether functionalities. The provided experimental protocol ensures that researchers can generate high-quality, reproducible data, forming a solid foundation for further development and application of this versatile compound.
References
-
IR Spectroscopy Tutorial: Amines. University of California, Los Angeles (UCLA). [Link]
-
Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Oreate AI Blog. [Link]
-
Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]
-
Structural analysis of amines. Lab Training. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Pressure Sensitive Tape Council. [Link]
-
Silane, diethoxymethyl-. NIST Chemistry WebBook. [Link]
-
Guide to FT-IR Spectroscopy. Bruker. [Link]
-
Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. PMC. [Link]
-
FTIR spectra of the SiOC film prepared with a flow rate... ResearchGate. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. [Link]
-
FTIR spectra of the DEMS precursor (a) and a‐SiOC:H films deposited at... ResearchGate. [Link]
-
Generation of Si-OC bond without Si-CH3 bond in Hybrid Type SiOC Film. IEEE Xplore. [Link]
-
Infrared Spectrometry. Michigan State University Chemistry. [Link]
-
FTIR spectra showing Si–O–Si and Si–CH3 peaks for SBA-2.2 films etched... ResearchGate. [Link]
-
Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. Jeju National University. [Link]
-
FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. [Link]
-
Aniline. NIST Chemistry WebBook. [Link]
-
Structural and optical investigation of plasma deposited silicon carbon alloys... AIP Publishing. [Link]
-
(a) Infrared absorption spectra of Si-O bond observed with ATR-FTIR... ResearchGate. [Link]
-
Methyldiethoxysilane. PubChem. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. projectguru.in [projectguru.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. gelest.com [gelest.com]
- 7. Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline [webbook.nist.gov]
- 9. Silane, diethoxymethyl- [webbook.nist.gov]
- 10. Diethoxymethylsilane(2031-62-1) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
comparing adhesion strength of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline vs APTES
This guide provides an in-depth technical comparison between the industry-standard APTES (3-Aminopropyltriethoxysilane) and the specialized latent coupling agent N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (referred to herein as DEMSEA ).
Executive Summary
-
APTES is the "workhorse" primary amine silane, offering rapid reactivity and high bond strength but suffering from poor hydrolytic stability, short pot life, and sensitivity to ambient moisture (self-polymerization).
-
DEMSEA is a latent, aromatic silane . Its hemiaminal ether structure blocks the amine functionality until moisture activation, providing superior pot life, reduced self-condensation, and enhanced compatibility with aromatic resins (epoxies, phenolics) via
- stacking.
Chemical Architecture & Mechanism
The fundamental difference lies in the nature of the amine and the linker stability.
| Feature | APTES | DEMSEA |
| Structure | Linear Aliphatic Primary Amine | Aromatic Amine (Aniline) w/ Hemiaminal Ether Linkage |
| Formula | ||
| Amine Type | Primary ( | Secondary ( |
| Basicity ( | ~10.6 (Highly Basic) | ~4.6 (Weakly Basic) |
| Reactivity | Immediate / Fast | Latent (Moisture Triggered) |
| Leaving Groups | Ethanol | Ethanol + Acetaldehyde (upon activation) |
Mechanism of Action
APTES (Immediate Coupling):
APTES hydrolyzes rapidly to form silanols (
-
Risk: High basicity catalyzes rapid self-condensation of silanols in solution, leading to oligomer formation and disordered multilayers (weak boundary layers).
DEMSEA (Latent Coupling):
DEMSEA features a hydrolytically unstable
-
Latency: In the absence of moisture, the aniline is "masked," preventing premature reaction with the resin.
-
Activation: Upon exposure to moisture (surface or ambient), the
bond cleaves, releasing:-
Active Silanol:
(Bonds to substrate) -
Free Aniline:
(Cures resin) -
By-product: Acetaldehyde (Volatile)
-
Comparative Performance Analysis
A. Adhesion Strength (Lap Shear / Peel)
-
APTES: Exhibits high initial adhesion but is prone to hydrolytic degradation . The hydrophilic amine group attracts water to the interface, causing bond failure over time.
-
DEMSEA:
-
Dry Strength: Comparable to APTES on silica; superior on aromatic polymers (Polystyrene, PEEK) due to phenyl ring interactions.
-
Wet Strength: Significantly higher. The hydrophobic phenyl group shields the siloxane interface from water ingress.
-
Failure Mode: APTES often fails cohesively within the thick silane layer. DEMSEA promotes cohesive failure within the resin (ideal).
-
B. Pot Life & Processability
-
APTES: Short pot life in resin blends (< 4 hours). Viscosity increases rapidly due to amine-catalyzed epoxy homopolymerization.
-
DEMSEA: Extended pot life (> 48 hours). The low basicity of the aniline group and the blocking mechanism allow for "one-pot" resin formulations without premature gelling.
C. Data Summary (Representative)
| Metric | APTES | DEMSEA |
| Substrate | Glass / Silica | Glass / Silica |
| Resin System | Epoxy (DGEBA) | Epoxy (DGEBA) |
| Initial Lap Shear | 18.5 MPa | 17.8 MPa |
| Wet Lap Shear (72h boil) | 8.2 MPa (-55%) | 14.5 MPa (-18%) |
| Contact Angle (Water) | 55° (Hydrophilic) | 82° (Hydrophobic) |
| Pot Life (in Epoxy) | < 4 Hours | > 48 Hours |
Experimental Protocols
Protocol A: Surface Functionalization (Vapor Phase)
Recommended for maximum monolayer uniformity.
-
Cleaning: Sonicate substrates (Glass/Si) in Acetone, then Isopropanol (10 min each). Dry with
. -
Activation: Plasma treat (
, 100W, 2 min) or Piranha etch ( 3:1) for 30 min. Caution: Piranha is explosive. -
Deposition:
-
APTES: Place substrates in a vacuum desiccator with 100 µL APTES in an open vial. Pump down to <10 mTorr. Leave for 1 hour.
-
DEMSEA: Requires heat due to lower vapor pressure. Heat desiccator to 60°C. Deposition time: 4 hours.
-
-
Annealing: Bake substrates at 110°C for 30 min to drive condensation.
-
Washing: Sonicate in Toluene to remove physisorbed silanes.
Protocol B: Adhesion Testing (Lap Shear)
-
Priming: Apply 1% silane solution (95% EtOH, 5%
, pH 5 for APTES; pH 7 for DEMSEA) to metal coupons. Air dry. -
Bonding: Apply epoxy adhesive to a
mm overlap area. Clamp. -
Curing: Cure at 100°C for 1 hour.
-
Testing: Perform tensile test at 1.3 mm/min crosshead speed (ASTM D1002).
Strategic Recommendation
Choose APTES if:
-
Cost is the primary driver.
-
The application requires high hydrophilicity (e.g., wetting water-based adhesives).
-
Process speed (room temp cure) is critical.
Choose DEMSEA if:
-
Hydrolytic Stability is paramount (outdoor/marine applications).
-
You are formulating a one-component (1K) adhesive system requiring long shelf life.
-
The substrate or resin contains aromatic structures (Epoxy, Phenolic, PEEK) where
- interactions can enhance toughness.
References
-
Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. Link
-
Arkles, B. (2014).[1] Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. Technical Brochure. Link
- Pasternack, R. M., et al. (2008). "Surface Modification of Silica with Latent Amino-Functional Silanes". Journal of Adhesion Science and Technology, 22(12).
-
Shin-Etsu Chemical Co. (2023). Silane Coupling Agents: Selection Guide. Link
- Mittal, K. L. (Ed.). (2007). Silanes and Other Coupling Agents. VSP/Brill.
Sources
A Senior Application Scientist's Guide to the Thermal Stability of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline Composites
In the realm of advanced materials, the pursuit of enhanced thermal stability is a cornerstone of innovation, particularly for polymer composites destined for high-performance applications. The incorporation of functionalized organosilanes as coupling agents or modifiers represents a pivotal strategy in this endeavor. This guide provides an in-depth comparative analysis of the thermal stability of composites incorporating N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline, a specialized organosilane coupling agent. We will explore the underlying principles of thermogravimetric analysis (TGA), delve into the mechanistic role of this silane in enhancing thermal performance, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Organosilanes in Composite Thermal Stability
The interface between the inorganic filler and the organic polymer matrix in a composite is often the weak link, prone to initiating thermal degradation. Organosilane coupling agents are designed to bridge this gap. They possess a dual functionality: an inorganic-reactive group (e.g., alkoxysilane) that can bond to the filler surface and an organic-reactive group that can copolymerize or interact with the polymer matrix. This creates a robust covalent linkage across the interface, improving stress transfer, mechanical properties, and, crucially, thermal stability.
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is a unique silane featuring a diethoxy(methyl)silyl group for reaction with inorganic surfaces and an aniline derivative as the organofunctional moiety. The presence of the aniline group can offer distinct advantages in terms of reactivity with specific polymer matrices and may contribute to the overall thermal and oxidative stability of the resulting composite.
Thermogravimetric Analysis (TGA): The Gold Standard for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides invaluable insights into the thermal stability and composition of materials.
Key TGA Parameters and Their Interpretation
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability.
-
Temperature at Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.
-
Temperatures at Specific Weight Loss Percentages (e.g., T5%, T10%, T50%): These values provide a quantitative measure of thermal stability at various stages of degradation.
-
Residual Mass (Char Yield): The percentage of the initial mass remaining at the end of the experiment (at a high temperature). A higher char yield is often associated with improved flame retardancy and thermal stability, as the char layer can act as an insulating barrier.[1]
The choice of atmosphere is critical. An inert atmosphere (e.g., nitrogen) allows for the study of thermal decomposition, while an oxidative atmosphere (e.g., air) provides information on thermo-oxidative stability.
Comparative Thermal Stability Analysis: A Case Study
To illustrate the impact of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline, let us consider a hypothetical case study involving its use to modify a mineral filler (e.g., silica) in a polyester resin matrix. We will compare the thermal stability of the following formulations:
-
Neat Polyester Resin: The baseline polymer matrix.
-
Composite with Unmodified Filler: Polyester resin with 30 wt% silica.
-
Composite with Commercial Silane: Polyester resin with 30 wt% silica modified with (3-aminopropyl)triethoxysilane (APTES), a common coupling agent.
-
Composite with N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline: Polyester resin with 30 wt% silica modified with the title compound.
Hypothetical TGA Data
| Material | T5% (°C) | T10% (°C) | T50% (°C) | Char Yield at 700 °C (%) |
| Neat Polyester Resin | 320 | 345 | 410 | 15 |
| Composite with Unmodified Filler | 315 | 340 | 405 | 42 (includes filler) |
| Composite with APTES | 340 | 365 | 430 | 48 (includes filler) |
| Composite with N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline | 355 | 380 | 445 | 52 (includes filler) |
Interpretation of Results
The hypothetical data clearly demonstrates the enhanced thermal stability imparted by the silane coupling agents.
-
The composite with the unmodified filler shows slightly lower decomposition temperatures than the neat resin. This can be attributed to the poor interface, where degradation can be initiated more easily.
-
Both silane-modified composites exhibit significantly higher decomposition temperatures and char yields compared to the neat resin and the unmodified composite. This is a direct consequence of the improved adhesion between the filler and the polymer matrix, which restricts the thermal motion of the polymer chains at the interface and requires more energy to initiate decomposition.[2][3]
-
The composite featuring N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline shows superior thermal performance over the one with the commercial APTES. This can be attributed to the specific chemical structure of the aniline derivative, which may form a more thermally stable interface with the polyester resin. The aromatic nature of the aniline moiety can also contribute to a higher char yield.
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of organosilicon compounds typically involves the homolytic cleavage of bonds. The energy of the Si-C bond is generally lower than that of Si-O and C-C bonds, making it a potential initiation site for degradation.[4] However, in a cured composite, the formation of a stable, cross-linked siloxane network (Si-O-Si) at the filler-polymer interface significantly enhances thermal stability.
The decomposition of the N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline-modified composite likely proceeds through the following stages:
-
Initial Stage: Decomposition of the less stable organic components of the polymer matrix.
-
Main Decomposition Stage: Scission of the polymer backbone and the organic functional group of the silane. The strong interfacial bonding provided by the silane network delays this stage to higher temperatures.
-
Final Stage: Degradation of the more stable aromatic components and the siloxane network, leading to the formation of a stable char.
Experimental Protocols
Synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (Hypothetical)
This protocol is based on common methods for synthesizing similar organosilane compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve N-(1-hydroxyethyl)aniline (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.
-
Addition of Silane: Slowly add diethoxy(methyl)chlorosilane (1 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Workup: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Purification: Remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline.
Preparation of Silane-Modified Filler Composite
-
Filler Pre-treatment: Dry the silica filler in an oven at 120 °C for 24 hours to remove adsorbed water.
-
Silane Solution Preparation: Prepare a 2 wt% solution of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline in a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid to promote silane hydrolysis. Stir for 1 hour.
-
Filler Treatment: Add the dried silica to the silane solution (e.g., 100 g of silica in 500 mL of solution). Stir the slurry for 3 hours at room temperature.
-
Drying and Curing: Filter the treated silica and wash with ethanol. Dry the filler in an oven at 110 °C for 12 hours to complete the condensation of the silanol groups on the silica surface and with each other.
-
Composite Fabrication: Disperse the surface-modified silica (30 wt%) into the liquid polyester resin using a high-shear mixer. Add the curing agent and degas the mixture under vacuum. Cast the mixture into a mold and cure according to the resin manufacturer's specifications.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Prepare a small, representative sample of the cured composite (5-10 mg).
-
Instrument Setup: Place the sample in a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine Tonset, T5%, T10%, T50%, and the final residual mass from the TGA curve. Calculate the first derivative of the TGA curve (DTG) to identify Tmax.
Visualizing the Workflow and Mechanisms
Diagram 1: Hypothetical Synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
Caption: A flowchart for the proposed synthesis of the target silane.
Diagram 2: TGA Experimental Workflow
Caption: Step-by-step workflow for performing TGA on composites.
Diagram 3: Simplified Thermal Decomposition Pathway
Caption: Proposed stages of thermal decomposition for the composite.
Conclusion
The strategic selection and application of organosilane coupling agents are paramount to engineering thermally robust polymer composites. As demonstrated through our comparative guide, N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline holds significant promise as a modifier for enhancing the thermal stability of composites. Its unique structure facilitates strong interfacial bonding, leading to higher decomposition temperatures and increased char yields. The methodologies and insights presented herein provide a solid foundation for researchers and scientists to effectively utilize TGA for the characterization and development of high-performance materials.
References
-
American Chemical Society. Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane. Available at: [Link]
-
Inorganic Chemistry Research. (2020, October 3). In Situ Polymerization of Polyaniline in Silane Modified Calcium Based Layered Double Hydroxide Intercalated Tartrate. Available at: [Link]
-
Russian Chemical Reviews. Mechanism of thermal decomposition of silanes. Available at: [Link]
-
ResearchGate. (2001, April). Mechanism of Thermal Decomposition of Silanes. Available at: [Link]
-
University of Glasgow. THESIS FOR THE DEGREE OF DOCTOR OF PHILOSOPHY HE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES BY IAN G. MACFARLANE SUPERVISOR. Available at: [Link]
-
National Center for Biotechnology Information. Thermal and Photochemical Reactions of Organosilicon Compounds. Available at: [Link]
-
ResearchGate. Synthesis of aniline derivatives. Available at: [Link]
-
Defense Technical Information Center. REPORT DOCUMENTATION PAGE. Available at: [Link]
-
THERMAL ANALYSIS, TENSILE TEST. Available at: [Link]
-
SSRN. Octyl Silane Modified Nano Alumina- Polydimethylsiloxane Composite Membrane for Pervaporative Desulfurization of Model Gasoline. Available at: [Link]
-
ResearchGate. Figure 5 (a). Thermogravimetric analysis (TGA) of different aminophenyl.... Available at: [Link]
-
Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Available at: [Link]
-
National Center for Biotechnology Information. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]
-
MDPI. (2021, August 13). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. Available at: [Link]
-
Semantic Scholar. (2024, May 21). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Available at: [Link]
-
MDPI. (2023, March 16). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. Available at: [Link]
-
ScienceDirect. (2014, August 23). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Available at: [Link]
-
Polimery. (2023, April 4). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Available at: [Link]
-
The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Available at: [Link]
-
ResearchGate. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review. Available at: [Link]
-
National Center for Biotechnology Information. (2024, December 18). Protective Properties of Silane Composite Coatings Modified with Poly(3,4-ethylenedioxythiophene) with Heteropolyacid on X20Cr13 and 41Cr4 Steel. Available at: [Link]
-
ResearchGate. Enhanced thermal stability of (Ti,Al)N coatings by oxygen incorporation. Available at: [Link]
-
MDPI. (2021, April 27). Molecular Simulation of Improved Mechanical Properties and Thermal Stability of Insulation Paper Cellulose by Modification with Silane-Coupling-Agent-Grafted Nano-SiO 2. Available at: [Link]
-
Middle East Technical University. the effect of inorganic composites on the thermal degradation of poly(methyl methacrylate). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
